molecular formula C16H18BrNO B3038134 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol CAS No. 763131-37-9

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol

Cat. No.: B3038134
CAS No.: 763131-37-9
M. Wt: 320.22 g/mol
InChI Key: WLZCSKSUZOUBQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol is a chemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.224 g/mol . It is known for its unique structure, which includes a bromine atom, an isopropyl group, and an anilino group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol typically involves the following steps:

    Amination: The anilino group is introduced by reacting the brominated benzene with aniline or its derivatives under basic conditions.

    Isopropylation: The isopropyl group is added through Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or cyanide (CN-) replace the bromine, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide (OH-), cyanide (CN-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(4-methylanilino)methyl]benzenol
  • 4-Bromo-2-[(4-ethylanilino)methyl]benzenol
  • 4-Bromo-2-[(4-tert-butylanilino)methyl]benzenol

Uniqueness

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

4-bromo-2-[(4-propan-2-ylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCSKSUZOUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200627
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763131-37-9
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763131-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-((4-ISOPROPYLANILINO)METHYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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